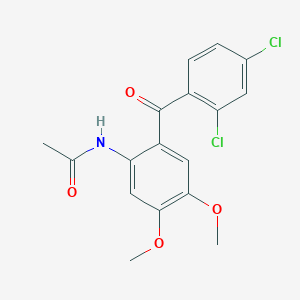

N-(2-(2,4-Dichlorobenzoyl)-4,5-dimethoxyphenyl)acetamide

Description

N-(2-(2,4-Dichlorobenzoyl)-4,5-dimethoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a 2,4-dichlorobenzoyl substituent and methoxy groups at positions 4 and 5 of the phenyl ring. The dichlorobenzoyl group likely enhances lipophilicity and electron-withdrawing properties, which may influence reactivity, solubility, and biological activity compared to non-halogenated analogs.

Properties

Molecular Formula |

C17H15Cl2NO4 |

|---|---|

Molecular Weight |

368.2 g/mol |

IUPAC Name |

N-[2-(2,4-dichlorobenzoyl)-4,5-dimethoxyphenyl]acetamide |

InChI |

InChI=1S/C17H15Cl2NO4/c1-9(21)20-14-8-16(24-3)15(23-2)7-12(14)17(22)11-5-4-10(18)6-13(11)19/h4-8H,1-3H3,(H,20,21) |

InChI Key |

USBZXPSUGDSJGB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1C(=O)C2=C(C=C(C=C2)Cl)Cl)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-Dichlorobenzoyl)-4,5-dimethoxyphenyl)acetamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4,5-dimethoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,4-Dichlorobenzoyl)-4,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorobenzoyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

N-(2-(2,4-Dichlorobenzoyl)-4,5-dimethoxyphenyl)acetamide has several scientific research applications:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(2,4-Dichlorobenzoyl)-4,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

- Synthetic Yields: Dichloro-substituted compounds (e.g., Compound 6) show moderate yields (38%) under optimized microwave conditions, whereas non-chlorinated analogs may require alternative purification methods (e.g., HPLC) .

Enzyme Inhibition

- 17β-Hydroxysteroid Dehydrogenase (17β-HSD) Inhibition: Compound 6 (), featuring a dichlorophenoxy group, demonstrates potent 17β-HSD inhibition, suggesting that dichloro substituents enhance enzyme interaction via hydrophobic or electronic effects . The target compound’s dichlorobenzoyl group may exhibit similar or improved inhibitory activity.

- Auxin Agonist Activity: Compound 533 (), a dichlorophenoxy acetamide, functions as a synthetic auxin agonist, indicating that chloro-substituted acetamides may target plant hormone pathways .

Toxicity and Physicochemical Properties

- Toxicity Prediction : Computational models (e.g., GUSAR-online) used for methoxyphenyl triazole derivatives () could predict acute toxicity for the target compound, though experimental data is lacking .

Key Research Findings

- Synthetic Optimization : Microwave-assisted synthesis (e.g., ) improves yields for dichloro-substituted acetamides, highlighting a viable route for the target compound .

- Biological Relevance : Dichloro groups are recurrent in bioactive compounds (e.g., auxin agonists, enzyme inhibitors), underscoring their role in enhancing target engagement .

Biological Activity

N-(2-(2,4-Dichlorobenzoyl)-4,5-dimethoxyphenyl)acetamide is a synthetic organic compound with notable biological activity, particularly in the fields of anti-inflammatory and analgesic research. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications, supported by relevant case studies and data tables.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a dichlorobenzoyl group and a dimethoxyphenyl moiety. Its molecular formula is and it has a molecular weight of approximately 351.21 g/mol. The presence of the dichlorobenzoyl group is significant as it enhances the compound's interaction with biological targets, potentially modulating enzyme activity or receptor binding.

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Anti-inflammatory Effects : In vitro studies suggest that this compound may inhibit pathways involved in inflammation. It has been shown to reduce the production of pro-inflammatory cytokines in cell culture models.

- Analgesic Properties : Preliminary studies indicate that the compound possesses analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).

The mechanisms by which this compound exerts its biological effects may include:

- Inhibition of Cyclooxygenase Enzymes : Similar to traditional NSAIDs, it may inhibit cyclooxygenase (COX) enzymes involved in prostaglandin synthesis.

- Modulation of Pain Pathways : The compound may interact with specific receptors involved in pain perception, although further research is needed to elucidate these pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : A study assessed the compound's ability to inhibit inflammatory markers in macrophage cell lines. Results showed a significant reduction in tumor necrosis factor-alpha (TNF-α) levels at concentrations as low as 10 µM.

- Analgesic Testing : In a formalin-induced pain model in rats, administration of this compound resulted in a dose-dependent reduction in pain scores compared to control groups.

- Molecular Docking Studies : Computational studies using molecular docking techniques indicated strong binding affinity to COX-1 and COX-2 enzymes, supporting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(2-(2,6-Dichlorobenzoyl)-4-methoxyphenyl)acetamide | Contains a methoxy group instead of dimethoxy | Different chlorine substitution pattern |

| N-(2-(3-Chlorobenzoyl)-4,5-dimethoxyphenyl)acetamide | Benzoyl group with chlorine at a different position | Variability in chlorine positioning |

| N-(2-(2,4-Dibromobenzoyl)-4,5-dimethoxyphenyl)acetamide | Contains bromine instead of chlorine | Enhanced reactivity due to bromine |

The unique combination of both dichlorobenzoyl and dimethoxy groups in this compound may confer distinct chemical properties and biological activities compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.